4-Piperidinemethanol

Catalog No.
S1491584
CAS No.
6457-49-4
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Piperidinemethanol

CAS Number

6457-49-4

Product Name

4-Piperidinemethanol

IUPAC Name

piperidin-4-ylmethanol

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c8-5-6-1-3-7-4-2-6/h6-8H,1-5H2

InChI Key

XBXHCBLBYQEYTI-UHFFFAOYSA-N

SMILES

C1CNCCC1CO

Synonyms

(4-Piperidinyl)methanol; (4-Piperidyl)methanol; 4-(Hydroxymethyl)piperidine; 4-Piperidine-1-methanol;

Canonical SMILES

C1CNCCC1CO

Chemical identity

Piperidin-4-ylmethanol (IUPAC name) PubChem, National Institutes of Health: )

Molecular formula

C₆H₁₃NO Sigma-Aldrich:

Molecular weight

115.176 g/mol Sigma-Aldrich:

4-Piperidinemethanol is a small organic molecule containing a piperidine ring (a six-membered nitrogen-containing ring) and a hydroxymethyl group (CH₂OH). It is a colorless liquid at room temperature Fisher Scientific: .

While not extensively researched, the synthesis of 4-piperidinemethanol has been described in scientific literature. One method involves the reductive amination of 4-piperidinone using sodium borohydride Organic Syntheses, American Chemical Society: .

Applications in Research

4-Piperidinemethanol primarily serves as a building block for the synthesis of more complex molecules relevant to scientific research. Here are some examples:

  • N-tert-butoxycarbonyl-4-hydroxymethyl piperidine: This compound finds use in peptide synthesis Journal of Medicinal Chemistry, American Chemical Society: .
  • Desferrioxamine B (DFO) containing third generation triazine dendrimer: This molecule has potential applications in iron chelation therapy Chemical Communications, Royal Society of Chemistry: .
  • Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate (EHMPP): This compound serves as a precursor for the synthesis of selective muscarinic M4 receptor agonists Journal of Medicinal Chemistry, American Chemical Society: .

Safety and Handling

4-Piperidinemethanol is classified as a corrosive and should be handled with appropriate safety precautions VWR International: . It is crucial to wear personal protective equipment such as gloves, safety glasses, and a lab coat when working with this chemical. Additionally, proper ventilation should be ensured in the workplace.

4-Piperidinemethanol, with the chemical formula C₆H₁₃NO and CAS number 6457-49-4, is an organic compound belonging to the class of amino alcohols. It features both an amino group and a hydroxyl group, making it a significant compound in medicinal chemistry. The structure consists of a piperidine ring substituted with a hydroxymethyl group at the fourth position. This compound is typically a solid at room temperature, with a melting point ranging from 57 to 61 °C and a boiling point of approximately 120 °C at reduced pressure .

Currently, there is no scientific research readily available that explores the specific mechanism of action of 4-piperidinemethanol in biological systems.

  • Flammability: 4-Piperidinemethanol has a flash point above 110°C, indicating moderate flammability [].
  • Toxicity: Data on the specific toxicity of 4-piperidinemethanol is limited. However, the presence of the piperidine ring suggests potential neurotoxic effects. Always handle with care and consult a safety data sheet (SDS) before handling this compound [].
  • Hygroscopicity: 4-piperidinemethanol is hygroscopic, meaning it absorbs moisture from the air. This can affect its stability and handling properties [].
Due to its functional groups:

  • Nucleophilic Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, forming ethers or esters.
  • Acid-Base Reactions: As an amino alcohol, it can act as a weak base, accepting protons in acidic conditions.
  • Formation of Derivatives: It can be converted into different derivatives by protecting the hydroxyl group or by alkylation of the nitrogen atom .

4-Piperidinemethanol exhibits notable biological activities, primarily due to its structural characteristics:

  • Antidepressant Effects: Some studies suggest that derivatives of 4-piperidinemethanol may exhibit antidepressant properties by modulating neurotransmitter levels.
  • Antimicrobial Properties: The compound has shown potential antimicrobial activity against various pathogens, making it a candidate for further pharmacological exploration .
  • Neuroprotective Effects: Research indicates possible neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Several synthetic routes have been developed for producing 4-piperidinemethanol:

  • From Ethyl 4-Piperidinecarboxylate: This method involves hydrolysis followed by reduction to yield 4-piperidinemethanol.
  • Reduction of 4-Piperidinone: Another common approach includes the reduction of 4-piperidinone using reducing agents like lithium aluminum hydride.
  • Direct Alkylation: Using piperidine and formaldehyde under controlled conditions can also produce this compound .

These methods highlight the versatility and accessibility of synthesizing 4-piperidinemethanol in laboratory settings.

The applications of 4-piperidinemethanol span various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological disorders.
  • Chemical Research: Utilized as a building block for developing new chemical entities in medicinal chemistry.
  • Agricultural Chemicals: Its derivatives are explored for potential use in agrochemicals due to their biological activity .

Studies on the interactions of 4-piperidinemethanol with biological systems indicate:

  • Receptor Binding Studies: Investigations into its binding affinity for neurotransmitter receptors have shown promising results, suggesting potential therapeutic uses.
  • Metabolic Pathways: Research into its metabolism reveals insights into how it might be processed in living organisms, which is crucial for understanding its pharmacokinetics and toxicity profiles .

Several compounds share structural similarities with 4-piperidinemethanol. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-PiperidinylethanolAmino AlcoholShorter carbon chain; different biological activity
N-Boc-4-PiperidinemethanolProtected Amino AlcoholMore stable for synthesis; used in drug development
4-HydroxypiperidineHydroxylated PiperidineLacks the methylene bridge; different reactivity

These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the unique position of 4-piperidinemethanol within this class of compounds.

Traditional Synthetic Routes

Reduction of Piperidinecarboxylate Esters

The most widely employed method involves the lithium aluminum hydride (LiAlH₄) reduction of ethyl 4-piperidinecarboxylate (isonipecotate). This two-step process proceeds via nucleophilic acyl substitution, where LiAlH₄ first attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol, yielding an aldehyde intermediate. Subsequent reduction produces 4-piperidinemethanol with near-quantitative yields.

Example Procedure

  • Reduction: A suspension of LiAlH₄ (10.10 g, 0.266 mol) in tetrahydrofuran (THF) reacts with ethyl 4-piperidinecarboxylate (18.13 g, 0.120 mol) at 0°C, followed by overnight stirring at room temperature.
  • Work-up: Quenching with NaOH and water, followed by filtration and concentration, yields 17.88 g (100%) of 4-piperidinemethanol.

Key Data

ParameterValueSource
Yield90–100%
Reaction Time12–24 hours
Purity>97% (GC)

Friedel-Crafts Acylation and Grignard Reaction Sequences

An alternative route from 4-piperidinecarboxylic acid involves:

  • N-Acetylation: Reacting 4-piperidinecarboxylic acid with acetic anhydride to form N-acetyl-4-piperidinecarboxylic acid (90.1% yield).
  • Friedel-Crafts Acylation: Treating the acetylated intermediate with benzene and AlCl₃ to introduce a benzoyl group.
  • Grignard Addition: Reacting the acylated product with phenylmagnesium bromide, followed by acidic hydrolysis to remove the acetyl group.

Advantages:

  • Avoids noble metal catalysts required in hydrogenolysis-based routes.
  • Utilizes cost-effective benzene and acetic anhydride.

Limitations:

  • Multi-step synthesis reduces overall efficiency.
  • Requires strict anhydrous conditions for Grignard reactions.

N-Acetylation and Deacetylation Strategies

N-Acetylation serves as a protective strategy to prevent side reactions during subsequent transformations. For example, in the synthesis of α,α-diphenyl-4-piperidinemethanol, N-acetyl intermediates are deacetylated under acidic or basic conditions post-Grignard addition.

Typical Conditions:

  • Acetylation: Acetic anhydride, reflux (4–6 hours).
  • Deacetylation: HCl or NaOH, room temperature.

Comparative Analysis of Synthetic Methods

MethodYieldCostScalability
LiAlH₄ Reduction90–100%LowIndustrial
Friedel-Crafts/Grignard70–85%ModeratePilot-scale
N-Acetylation Route60–75%HighLaboratory

Organocatalytic Domino Reactions

Organocatalytic domino reactions have revolutionized the synthesis of complex piperidine derivatives by enabling multiple bond-forming events in a single operation. A notable example involves the use of diphenylprolinol silyl ether catalysts to mediate a four-component, one-pot sequence for constructing polysubstituted piperidines [5]. This method combines a Michael reaction between nitrostyrene and propanal, followed by an aza-Henry reaction, hemiaminalization, and allylation or cyanation. The process achieves excellent enantioselectivity (up to 99% ee) and diastereoselectivity (>20:1 dr), with all five contiguous stereocenters in the piperidine ring controlled precisely [5].

A related strategy employs iminium-activated domino reactions to assemble 2,6-disubstituted piperidines. For instance, a tandem imino-aldol-aza-Michael reaction using L-proline as a catalyst yields highly functionalized piperidines with four stereocenters in moderate to good yields (52–78%) [5]. These domino protocols eliminate intermediate purification steps, making them ideal for scalable synthesis.

Table 1: Key Organocatalytic Domino Reactions for Piperidine Synthesis

CatalystReaction TypeYield (%)ee (%)drReference
DiphenylprolinolMichael/aza-Henry/allylation65–8295–99>20:1 [5]
L-ProlineImino-aldol-aza-Michael52–7880–923:1–5:1 [5]

Bio-Organocatalytic Hybrid Systems

The integration of biocatalysts with organocatalysis offers sustainable routes to chiral piperidines. A hybrid cascade combining transaminases and organocatalysts has been developed for synthesizing 2-substituted piperidines [3] [6]. In this system, a transaminase first converts ketoesters into chiral amines, which subsequently undergo organocatalytic Mannich reactions with aldehydes. This approach achieves enantiomeric ratios of up to 98:2 and yields of 60–85%, while operating under mild aqueous conditions [3].

This bio-organocatalytic synergy addresses traditional limitations in amine synthesis, such as harsh reducing agents and poor stereocontrol. The enzymatic step ensures precise chirality at the C2 position, while the organocatalytic Mannich reaction installs substituents at C6, demonstrating compatibility with diverse aldehyde substrates [6].

Asymmetric Phosphine-Catalyzed Annulation

Phosphine-catalyzed (4+2) annulations have emerged as powerful tools for constructing piperidine cores. A recent breakthrough involves δ-sulfonamido-substituted enones reacting with 1,1-dicyanoalkenes under tributylphosphine catalysis [4] [7]. This annulation proceeds via a conjugate addition-cyclization mechanism, producing 2,3,4,6-tetrasubstituted piperidines with excellent diastereoselectivity (up to 19:1 dr) and yields of 70–92% [7]. The sulfonamido group directs regioselectivity, while the phosphine catalyst facilitates enolate formation.

Table 2: Performance of Phosphine-Catalyzed Annulation

SubstrateCatalystYield (%)drReference
δ-Sulfonamido enonePBu₃70–925:1–19:1 [7]
1,1-DicyanoalkenePBu₃65–883:1–15:1 [4]

This method’s mild conditions (room temperature, 12–24 h) and broad substrate scope make it suitable for synthesizing 4-piperidinemethanol derivatives with varied substitution patterns. X-ray crystallography confirms the absolute configuration of products, underscoring the method’s reliability [7].

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

6457-49-4

Wikipedia

4-Piperidinemethanol

Dates

Last modified: 08-15-2023

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